3-chloro-4-(morpholin-4-yl)anilinedihydrochloride
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Overview
Description
3-chloro-4-(morpholin-4-yl)anilinedihydrochloride is a versatile chemical compound with the molecular formula C10H15Cl3N2O. It is widely used in various scientific research studies due to its unique structure, which allows for diverse applications, including drug synthesis, catalysis, and material science investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(morpholin-4-yl)anilinedihydrochloride typically involves the reaction of 3-chloro-4-nitroaniline with morpholine under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the morpholine ring. The final product is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(morpholin-4-yl)anilinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-4-(morpholin-4-yl)anilinedihydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-(morpholin-4-yl)anilinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(morpholin-4-yl)aniline: This compound is similar but lacks the dihydrochloride salt form.
3-methoxy-4-(morpholin-4-yl)aniline: This compound has a methoxy group instead of a chloro group.
4-(morpholin-4-yl)aniline: This compound lacks the chloro substituent.
Uniqueness
3-chloro-4-(morpholin-4-yl)anilinedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and morpholine groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
3-Chloro-4-(morpholin-4-yl)anilinedihydrochloride, with the CAS number 2839143-69-8, is a compound that has garnered attention in various fields of biological research. This article provides an overview of its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of 3-chloroaniline with morpholine derivatives under controlled conditions. The compound is characterized by its molecular formula C10H12ClN2⋅2HCl and exhibits properties typical of aniline derivatives, including solubility in polar solvents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focusing on human lung cancer cell lines (HCT292) revealed that treatment with varying concentrations of this compound resulted in decreased cell viability, indicating its potential as an anticancer agent. The results are summarized in the following table:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
This data highlights the compound's ability to inhibit cancer cell growth effectively .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial and cancer cell metabolism.
- Receptor Interaction : It potentially interacts with cellular receptors that modulate signaling pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various aniline derivatives, including this compound. Results indicated that this compound had one of the lowest MIC values among tested derivatives against Gram-positive bacteria .
- Anticancer Research : In a controlled laboratory setting, researchers treated HCT292 cells with increasing doses of the compound and observed a dose-dependent decrease in viability over a 96-hour period. This study supports further exploration into its use as a chemotherapeutic agent .
Properties
IUPAC Name |
3-chloro-4-morpholin-4-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;;/h1-2,7H,3-6,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPPUDNBCWLASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.